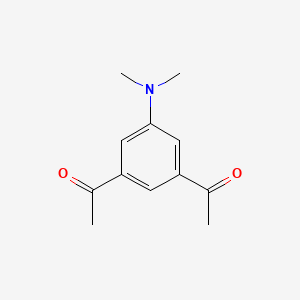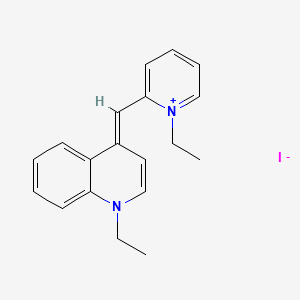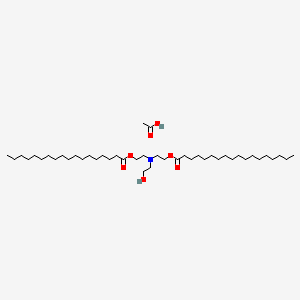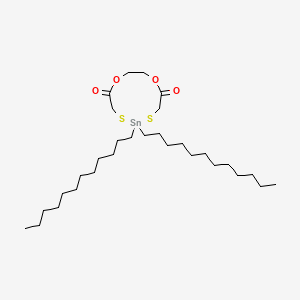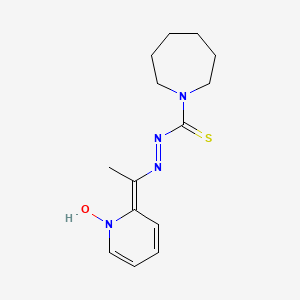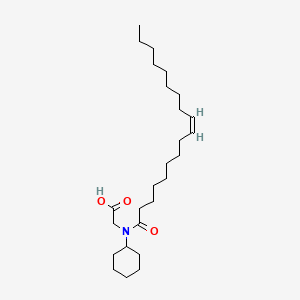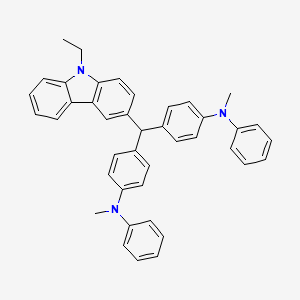
4,4'-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a carbazole core linked to two N-methyl-N-phenylaniline groups through a methylene bridge. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-N-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the production process while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), and alkyl halides (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((9-Butyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Methyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Phenyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) stands out due to its specific ethyl substitution on the carbazole core. This substitution can influence the compound’s electronic properties, reactivity, and overall stability, making it particularly suitable for certain applications, such as in organic electronics and materials science.
Properties
CAS No. |
67706-97-2 |
|---|---|
Molecular Formula |
C41H37N3 |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C41H37N3/c1-4-44-39-18-12-11-17-37(39)38-29-32(23-28-40(38)44)41(30-19-24-35(25-20-30)42(2)33-13-7-5-8-14-33)31-21-26-36(27-22-31)43(3)34-15-9-6-10-16-34/h5-29,41H,4H2,1-3H3 |
InChI Key |
KLGHWTYFZLPMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


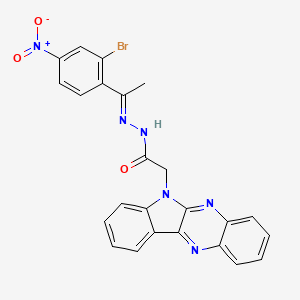
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
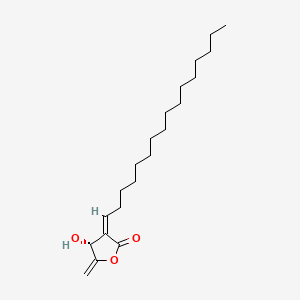
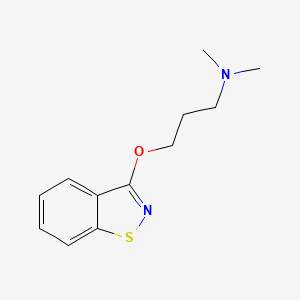
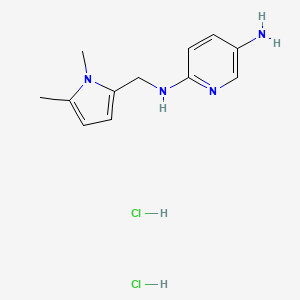
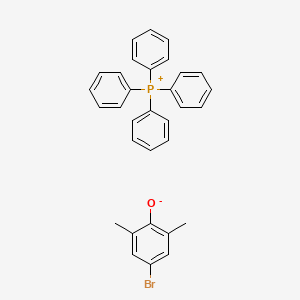
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
